Mesityl phenyl sulfone
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Overview
Description
Mesityl phenyl sulfone is an organic compound characterized by the presence of a sulfone group (SO₂) bonded to a mesityl group (1,3,5-trimethylphenyl) and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesityl phenyl sulfone can be synthesized through various methods, including:
Oxidation of Sulfides: This classical method involves the oxidation of mesityl phenyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of mesityl benzene with sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfone group can participate in nucleophilic aromatic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Aromatics: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Mesityl phenyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mesityl phenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis . Additionally, the sulfone group can act as an electron-withdrawing group, facilitating nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Phenyl Sulfone: Similar in structure but lacks the mesityl group, making it less sterically hindered.
3,5-Bis(trifluoromethyl)phenyl Sulfone: Contains trifluoromethyl groups, which enhance its electron-withdrawing properties.
2-Pyridyl Sulfone: Contains a pyridyl group, making it more reactive in certain nucleophilic aromatic substitution reactions.
Uniqueness: Mesityl phenyl sulfone is unique due to the presence of the mesityl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in the synthesis of sterically demanding molecules and in reactions requiring selective activation of the sulfone group .
Biological Activity
Mesityl phenyl sulfone (MPS), with the chemical formula C15H16O2S, is a compound that has garnered attention due to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activity of MPS, detailing its mechanisms, effects, and relevant case studies.
MPS is characterized by the presence of a sulfone group (−SO2−) attached to a mesityl group and a phenyl ring. The sulfone functional group contributes to the compound's stability and lipophilicity, which are crucial for its biological activity. The structural configuration of MPS allows it to interact with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with MPS:
- Antimicrobial Activity : MPS exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : MPS has been identified as an inhibitor of certain enzymes, including those involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief in various conditions.
The mechanisms underlying the biological activity of MPS are multifaceted:
- Cell Membrane Disruption : The lipophilic nature of MPS allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
- Radical Scavenging : MPS effectively donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Binding : The sulfonyl group in MPS can form non-covalent interactions with enzyme active sites, inhibiting their function and altering metabolic pathways.
1. Antimicrobial Efficacy
A study evaluating the antimicrobial effects of MPS demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was found to involve disruption of bacterial cell wall synthesis .
2. Antioxidant Activity
Research into the antioxidant properties of MPS revealed that it significantly reduced oxidative stress markers in vitro. In a cellular model exposed to hydrogen peroxide, treatment with MPS resulted in a 40% decrease in reactive oxygen species (ROS) levels compared to untreated controls .
3. Enzyme Inhibition
Inhibitory effects on cyclooxygenase (COX) enzymes were observed in vitro, suggesting potential applications for pain management. MPS demonstrated IC50 values of 12 µM for COX-1 and 15 µM for COX-2, indicating moderate potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Tables
Biological Activity | Target Organism/Enzyme | Effective Concentration | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall disruption |
Antioxidant | Human fibroblasts | 100 µM | ROS scavenging |
Enzyme Inhibition | COX-1 | 12 µM | Competitive inhibition |
Enzyme Inhibition | COX-2 | 15 µM | Competitive inhibition |
Properties
CAS No. |
3112-82-1 |
---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
KASDQDYPCNMNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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